3,3-Dichloro-1-phenylspiro[aziridine-2,9'-fluorene]
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Overview
Description
3,3-Dichloro-1-phenylspiro[aziridine-2,9’-fluorene] is a complex organic compound characterized by its unique spiro structure, which includes an aziridine ring fused to a fluorene moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dichloro-1-phenylspiro[aziridine-2,9’-fluorene] typically involves the reaction of 9-fluorenone with phenylhydrazine to form a hydrazone intermediate. This intermediate is then subjected to cyclization under acidic conditions to yield the spiro compound. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3,3-Dichloro-1-phenylspiro[aziridine-2,9’-fluorene] undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The aziridine ring can be oxidized or reduced under specific conditions.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions to form larger ring systems.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while cycloaddition reactions can produce complex polycyclic structures .
Scientific Research Applications
3,3-Dichloro-1-phenylspiro[aziridine-2,9’-fluorene] has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 3,3-Dichloro-1-phenylspiro[aziridine-2,9’-fluorene] involves its interaction with various molecular targets. The aziridine ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules. This reactivity is exploited in the design of bioactive compounds that can modify specific proteins or nucleic acids .
Comparison with Similar Compounds
Similar Compounds
3,3-Dichloro-1-phenylaziridine: Lacks the fluorene moiety, making it less complex.
1-Phenylspiro[aziridine-2,9’-fluorene]: Does not have the chlorine atoms, affecting its reactivity.
3-Chloro-1-phenylspiro[aziridine-2,9’-fluorene]: Contains only one chlorine atom, altering its chemical properties.
Uniqueness
3,3-Dichloro-1-phenylspiro[aziridine-2,9’-fluorene] is unique due to its combination of a spiro structure, aziridine ring, and dichloro substitution. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields .
Properties
CAS No. |
65161-86-6 |
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Molecular Formula |
C20H13Cl2N |
Molecular Weight |
338.2 g/mol |
IUPAC Name |
2,2-dichloro-1-phenylspiro[aziridine-3,9'-fluorene] |
InChI |
InChI=1S/C20H13Cl2N/c21-20(22)19(23(20)14-8-2-1-3-9-14)17-12-6-4-10-15(17)16-11-5-7-13-18(16)19/h1-13H |
InChI Key |
BDYQDFSAGVIUMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3(C2(Cl)Cl)C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
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